molecular formula C6H9N3O B1392312 2-(Methoxymethyl)pyrimidin-4-amine CAS No. 3122-85-8

2-(Methoxymethyl)pyrimidin-4-amine

Cat. No. B1392312
CAS RN: 3122-85-8
M. Wt: 139.16 g/mol
InChI Key: AUNQXUFJXZBTIV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a pyrimidine derivative, which is a class of compounds that contain a heterocyclic aromatic ring structure composed of two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a methoxymethyl group attached at the 2-position and an amine group at the 4-position . The InChI code for this compound is 1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions . These include oxidative annulation, three-component coupling reactions, and base-promoted intermolecular oxidation C-N bond formation .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 123-124 degrees Celsius . The compound is stable under normal conditions .

Scientific Research Applications

Antifungal Properties

2-(Methoxymethyl)pyrimidin-4-amine and its derivatives have been investigated for their antifungal effects. A study conducted by Jafar et al. (2017) demonstrated that synthesized dimethylpyrimidin-derivatives showed significant activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests the potential of these compounds to be developed into useful antifungal agents.

Corrosion Inhibition

Research by Yadav et al. (2015) explored the use of pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic mediums. They found that these compounds, including derivatives of this compound, effectively inhibited corrosion, highlighting their potential application in industrial settings.

Synthesis of Pyrimidine Derivatives

A study by Gazizov et al. (2015) focused on the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives through acid-catalyzed reactions, indicating the versatility of this compound in chemical synthesis.

Applications in Cancer Research

Several studies have investigated the potential of pyrimidine derivatives in cancer research. For instance, Wei and Malhotra (2012) synthesized new pyrido[3,4-d]pyrimidine derivatives, including modifications of this compound, which exhibited selective activities against breast and renal cancer cell lines. This suggests a role for these compounds in developing new anticancer agents.

Antiangiogenic Potential

A research by Jafar and Hussein (2021) explored the antiangiogenic effects of compounds derived from this compound. The study indicated that these compounds, particularly 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, could be powerful candidates for antiangiogenic therapy.

Synthesis and Antitumor Activity

Grigoryan et al. (2008) synthesized new pyrimidines, including 2-methoxy derivatives, and evaluated their antitumor properties. This further underscores the relevance of this compound derivatives in the development of potential anticancer agents.

Corrosion Inhibition in Petroleum Industry

Sarkar et al. (2020)](https://consensus.app/papers/mitigation-corrosion-petroleum-welltubing-steel-using-sarkar/943e9a1d1aaa59d8ab382290483583ff/?utm_source=chatgpt) investigated the use of pyrimidine derivatives, including this compound, as corrosion inhibitors for steel in the petroleum industry. Their findings suggest these compounds can significantly mitigate corrosion, highlighting their industrial application.

Safety and Hazards

The safety information for 2-(Methoxymethyl)pyrimidin-4-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrimidine derivatives, including 2-(Methoxymethyl)pyrimidin-4-amine, are considered promising compounds for various applications due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in medicinal chemistry, particularly as anti-inflammatory agents and fungicides . Further studies are also needed to elucidate the specific synthesis methods, chemical reactions, and mechanisms of action of this compound.

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, which include this compound, have a wide range of biological potential . They have been reported to exhibit antimicrobial , antiviral , anti-inflammatory , and antimalarial activities, among others.

Biochemical Pathways

Given the broad biological activity of pyrimidine derivatives , it can be inferred that multiple pathways could be affected, leading to the observed pharmacological effects

Pharmacokinetics

It is worth noting that in a study of similar compounds, all the potent derivatives had a clogp value less than 4 and a molecular weight less than 400 . These properties are often associated with good bioavailability and drug-likeness.

Result of Action

Given the broad range of biological activities associated with pyrimidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

2-(methoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNQXUFJXZBTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695966
Record name 2-(Methoxymethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3122-85-8
Record name 2-(Methoxymethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)pyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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